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Compound of Interest

Compound Name: Spiro[2.3]hexan-5-one

Cat. No.: B1593669

An In-depth Technical Guide to the Reactivity and Electronic Structure of Spiro[2.3]hexan-5-
one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexan-5-one, a captivating molecule featuring a cyclopropane ring fused
spirocyclically to a cyclobutanone, serves as a paragon of strained-ring chemistry. Its unique
three-dimensional architecture and inherent ring strain endow it with a distinct electronic
structure and a versatile reactivity profile, making it a valuable building block in organic
synthesis and a sought-after scaffold in medicinal chemistry. This guide provides a
comprehensive exploration of the core principles governing its behavior, from the quantum
mechanical underpinnings of its structure to its synthetically useful transformations. We will
delve into its strain-driven reactivity, including characteristic ring-opening reactions and
potential for cycloadditions, supported by mechanistic insights and detailed experimental
protocols.

Molecular Architecture and Electronic Landscape

Spiro[2.3]hexan-5-one (CAS 20061-22-7) is a bicyclic organic compound with the molecular
formula CeHsO.[1] The fusion of a cyclopropane and a cyclobutanone ring at a single
gquaternary carbon atom, the spirocenter, creates significant ring strain, which is the primary
driver of its chemical personality.[2]
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Inherent Ring Strain

Small-ring compounds are inherently reactive due to the deviation of their bond angles from the
ideal sp? tetrahedral angle of 109.5°. This deviation results in angle strain and torsional strain,
collectively known as ring strain energy. In spiro[2.3]hexan-5-one, both the cyclopropane and
cyclobutanone rings are highly strained. The release of this stored potential energy provides a
powerful thermodynamic driving force for reactions that involve the cleavage of one of the
rings.[3][4] This strain-release-driven reactivity is a central theme in the chemistry of such
molecules.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of spiro[2.3]hexan-5-one is dominated by the interplay between the
strained sigma (o) bonds of the rings and the pi (1) system of the carbonyl group.

« HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the
strained C-C o-bonds of the cyclopropane ring. These bonds, often described as having
"bent” or "banana” character, are higher in energy than typical C-C o-bonds, making them
more nucleophilic and susceptible to electrophilic attack.

e LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is primarily localized on the 1t*
antibonding orbital of the carbonyl group. This makes the carbonyl carbon highly electrophilic
and a prime target for nucleophilic attack.

The proximity and nature of these frontier orbitals dictate the molecule's reactivity, predisposing
it to reactions with both electrophiles (at the cyclopropane ring) and nucleophiles (at the
carbonyl carbon).

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Spiro[2.3]hexan-5-one is presented
below.
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Property Value Source
CAS Number 20061-22-7 [1]
Molecular Formula CeHsO [1]
Molecular Weight 96.13 g/mol [51[1]
IUPAC Name spiro[2.3]hexan-5-one [1]
Physical Form Liquid

Topological Polar Surface Area  17.1 A2 [1]
InChiKey MKWQOXREXMKNOA- o

UHFFFAOYSA-N

Spectroscopic Signatures:

« Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong
absorption band corresponding to the C=0 stretch of the cyclobutanone ring. This peak
typically appears at a higher frequency (around 1780 cm~1) compared to less strained
ketones, a direct consequence of the ring strain increasing the s-character of the carbonyl
carbon bonds.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum displays
characteristic signals for the cyclopropane and cyclobutanone protons in the aliphatic region.
The high degree of symmetry can simplify the spectrum, but the strained environment leads
to unigue chemical shifts and coupling constants. The 3C NMR spectrum will show a
downfield signal for the carbonyl carbon (around 210-215 ppm) and distinct signals for the
spirocenter and other ring carbons.

¢ Mass Spectrometry (MS): GC-MS data is available for this compound, providing a
fragmentation pattern that can be used for its identification.[1]

Synthesis of Spiro[2.3]hexan-5-one

The synthesis of spiro[2.3]hexanes often relies on the cyclopropanation of a corresponding
cyclobutane derivative.[6] A common and effective strategy involves the Johnson-Corey-
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Chaykovsky reaction, where a sulfur ylide is reacted with a cyclobutanone precursor.

Below is a conceptual workflow for a plausible synthesis.

Starting Materials

Dimethylsulfoxonium methylide

Cyclobutylideneacetonitrile (Corey's Reagent)

Cyclopropanation Reaction

Formation of
yclopropane ring

Intermediate Spiro-nitrile

Acid or Base
catalyzed

Hydrolysis & Decarboxylation

Purification

Spiro[2.3]hexan-5-one
(Final Product)

Lewis Acid 1,2-Alkyl Shift

Spiro[2.3]hexan-5-one e.g., LiBr Carbocation Intermediate (Rearranqement)= Cyclopentanone Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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